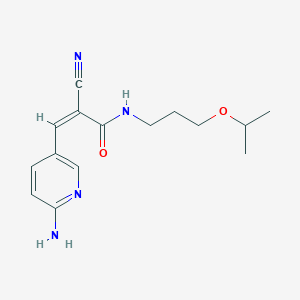
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide is a chemical compound that is commonly used in scientific research. This compound is also known as AZD6738 and is a potent inhibitor of the enzyme ataxia-telangiectasia and Rad3-related protein (ATR). ATR is a key regulator of the DNA damage response pathway, and inhibitors of this enzyme have shown promising results in cancer treatment.
Mecanismo De Acción
AZD6738 inhibits the activity of ATR, which is a key regulator of the DNA damage response pathway. ATR is activated in response to DNA damage, and it plays a critical role in repairing damaged DNA and preventing the accumulation of mutations. Inhibition of ATR leads to the accumulation of DNA damage and cell death, particularly in cancer cells that are already under stress.
Efectos Bioquímicos Y Fisiológicos
AZD6738 has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to DNA-damaging agents. AZD6738 has also been shown to induce apoptosis (cell death) in cancer cells, particularly those that are already under stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of AZD6738 is its potent anti-tumor activity. It has shown promising results in preclinical studies, and it has the potential to enhance the efficacy of chemotherapy and radiation therapy. However, one of the limitations of AZD6738 is that it may have off-target effects on other enzymes in the DNA damage response pathway. Additionally, the optimal dosing and scheduling of AZD6738 in combination with other therapies are still being investigated.
Direcciones Futuras
There are several future directions for the development of AZD6738 and other ATR inhibitors. One direction is the investigation of the optimal dosing and scheduling of AZD6738 in combination with other therapies. Another direction is the identification of biomarkers that can predict the response to ATR inhibitors. Additionally, the development of more potent and selective ATR inhibitors is an area of active research. Finally, the investigation of the role of ATR inhibitors in combination with immunotherapy is an area of growing interest.
Métodos De Síntesis
The synthesis of AZD6738 involves several steps, including the reaction of 6-aminopyridine-3-carboxylic acid with 2-chloroacrylonitrile, followed by the reaction of the resulting compound with 3-propan-2-yloxypropylamine. The final step involves the conversion of the resulting intermediate into AZD6738 through a series of reactions.
Aplicaciones Científicas De Investigación
AZD6738 has been extensively studied for its potential use in cancer treatment. ATR inhibitors have been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. In preclinical studies, AZD6738 has been shown to enhance the efficacy of chemotherapy and radiation therapy in various types of cancer, including lung, breast, and pancreatic cancer.
Propiedades
IUPAC Name |
(Z)-3-(6-aminopyridin-3-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11(2)21-7-3-6-18-15(20)13(9-16)8-12-4-5-14(17)19-10-12/h4-5,8,10-11H,3,6-7H2,1-2H3,(H2,17,19)(H,18,20)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTNPRJQCYUWKB-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=CC1=CN=C(C=C1)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCCCNC(=O)/C(=C\C1=CN=C(C=C1)N)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea](/img/structure/B2712193.png)
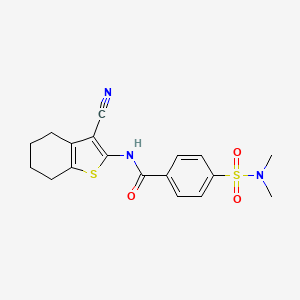
![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2712197.png)
![2-[(2,5-Difluorophenyl)methoxy]pyrimidine](/img/structure/B2712198.png)
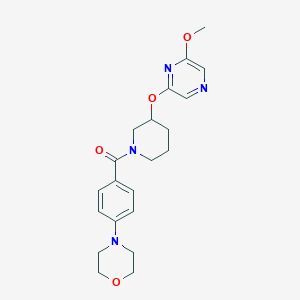
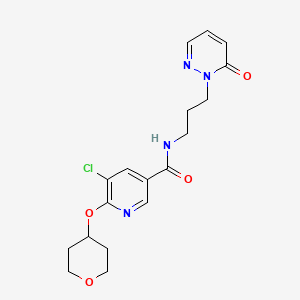
![5-chloro-2-nitro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2712202.png)
![7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2712203.png)
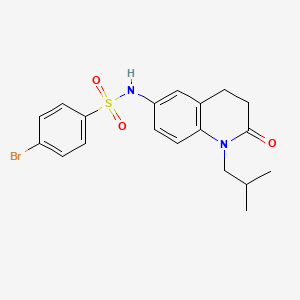
![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2712207.png)
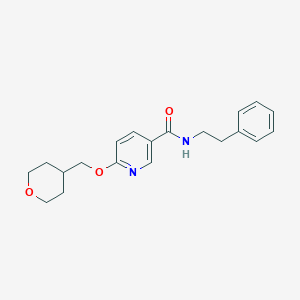
![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2712210.png)
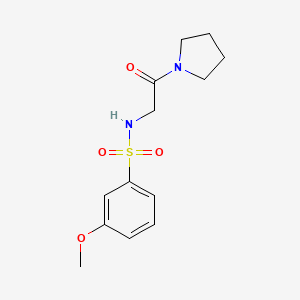
![9-(3-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2712213.png)